3',5'-cyclic AMP(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

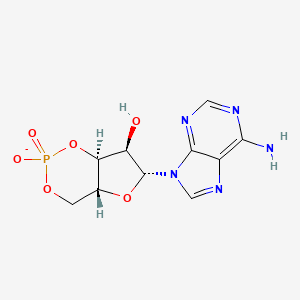

3',5'-cyclic AMP(1-) is an organophosphate oxoanion that is the conjugate base of 3',5'-cyclic AMP arising from deprotonation of the free phosphate OH group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic AMP.

An adenine nucleotide containing one phosphate group which is esterified to both the 3'- and 5'-positions of the sugar moiety. It is a second messenger and a key intracellular regulator, functioning as a mediator of activity for a number of hormones, including epinephrine, glucagon, and ACTH.

科学研究应用

Role in Cellular Signaling

a. Signal Transduction:

cAMP is pivotal in mediating the effects of hormones such as adrenaline and glucagon. It facilitates the conversion of extracellular signals into appropriate cellular responses, affecting processes like metabolism, gene expression, and cell growth.

b. Case Study: Platelet Aggregation

Research indicates that agents increasing cAMP levels inhibit platelet aggregation, suggesting its role in cardiovascular health. For instance, studies have shown that phosphodiesterase inhibitors raise cAMP levels in platelets, thereby reducing aggregation in response to thrombin and collagen .

Therapeutic Applications

a. Cardiovascular Diseases:

Cyclic AMP is targeted in therapies for heart conditions. Drugs that elevate cAMP levels can improve cardiac contractility and reduce heart failure symptoms.

b. Cancer Treatment:

cAMP's regulatory effects on cell growth make it a target for cancer therapies. For example, dibutyryl cyclic AMP has been shown to restore controlled growth in transformed cells and induce differentiation in neuroblastoma cells .

Research Applications

a. Genetic Studies:

Cyclic AMP sponges have been developed as tools to study feedback regulation in cellular signaling pathways. These genetically encoded buffers can localize cAMP within cells and have been instrumental in understanding its role in gap junction-mediated signaling .

b. Plant Biology:

cAMP has been isolated from various plant species, indicating its role in plant physiology. Studies on Kalanchoe daigremontiana and Agave americana revealed its presence and potential functions related to growth and stress responses .

Biochemical Pathways

Cyclic AMP is involved in several metabolic pathways, which are summarized in the following table:

| Pathway | Description |

|---|---|

| Glycogenolysis | cAMP activates protein kinase A, leading to glycogen breakdown in liver cells. |

| Lipolysis | Stimulates the breakdown of fats by activating hormone-sensitive lipase. |

| Calcium Signaling | Modulates calcium ion influx through voltage-gated channels via PKA activation. |

属性

分子式 |

C10H11N5O6P- |

|---|---|

分子量 |

328.2 g/mol |

IUPAC 名称 |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/p-1/t4-,6-,7-,10-/m1/s1 |

InChI 键 |

IVOMOUWHDPKRLL-KQYNXXCUSA-M |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |

同义词 |

3',5'-Monophosphate, Adenosine Cyclic Adenosine Cyclic 3',5' Monophosphate Adenosine Cyclic 3',5'-Monophosphate Adenosine Cyclic 3,5 Monophosphate Adenosine Cyclic Monophosphate Adenosine Cyclic-3',5'-Monophosphate AMP, Cyclic Cyclic 3',5'-Monophosphate, Adenosine Cyclic AMP Cyclic AMP, (R)-Isomer Cyclic AMP, Disodium Salt Cyclic AMP, Monoammonium Salt Cyclic AMP, Monopotassium Salt Cyclic AMP, Monosodium Salt Cyclic AMP, Sodium Salt Cyclic Monophosphate, Adenosine Cyclic-3',5'-Monophosphate, Adenosine Monophosphate, Adenosine Cyclic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。